

# Application Notes: Therapeutic Drug Monitoring of Budesonide using Budesonide-d8

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Budesonide acid-d8*

Cat. No.: *B15138985*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Budesonide is a potent glucocorticoid used in the management of various inflammatory conditions, including asthma, allergic rhinitis, and inflammatory bowel disease.<sup>[1]</sup> Due to its high first-pass metabolism, the systemic bioavailability of budesonide is low, necessitating sensitive analytical methods for its quantification in biological matrices to ensure therapeutic efficacy and safety.<sup>[2]</sup> Therapeutic drug monitoring (TDM) of budesonide is crucial for optimizing dosage regimens and minimizing adverse effects. This document provides a detailed protocol for the quantitative analysis of budesonide in human plasma and dried blood spots (DBS) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Budesonide-d8 as an internal standard. The use of a deuterated internal standard like Budesonide-d8 is considered the gold standard in quantitative bioanalysis as it closely mimics the analyte during sample preparation and ionization, thus correcting for matrix effects and improving the accuracy and precision of the method.<sup>[3]</sup>

## Analyte and Internal Standard Information

| Compound      | Chemical Name                                                                                                                                                                                                                                                                                                                          | CAS Number   | Molecular Formula                                             | Molecular Weight |
|---------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|---------------------------------------------------------------|------------------|
| Budesonide    | (1S,2S,4R,8S,9S<br>,11S,12S,13R)-1<br>1-hydroxy-8-(2-<br>hydroxyacetyl)-9,<br>13-dimethyl-6-<br>propyl-5,7-<br>dioxapentacyclo[<br>10.8.0.0 <sup>2</sup> , <sup>9</sup> .0 <sup>4</sup> , <sup>8</sup> .0 <sup>1</sup><br><sup>3</sup> , <sup>18</sup> ]icos-14,17-<br>dien-16-one                                                     | 51333-22-3   | C <sub>25</sub> H <sub>34</sub> O <sub>6</sub>                | 430.5 g/mol      |
| Budesonide-d8 | (1S,2S,4R,8S,9S<br>,11S,12S,13R)-6<br>-deuterio-6-<br>(1,1,2,2,3,3,3-<br>heptadeuteriopro<br>pyl)-11-hydroxy-<br>8-(2-<br>hydroxyacetyl)-9,<br>13-dimethyl-5,7-<br>dioxapentacyclo[<br>10.8.0.0 <sup>2</sup> , <sup>9</sup> .0 <sup>4</sup> , <sup>8</sup> .0 <sup>1</sup><br><sup>3</sup> , <sup>18</sup> ]icos-14,17-<br>dien-16-one | 1105542-94-6 | C <sub>25</sub> H <sub>26</sub> D <sub>8</sub> O <sub>6</sub> | 438.6 g/mol      |

## Quantitative Data Summary

The following tables summarize the quantitative performance of the described methods for budesonide analysis.

Table 1: LC-MS/MS Method Performance in Human Plasma

| Parameter                          | Value             | Reference |
|------------------------------------|-------------------|-----------|
| Linearity Range                    | 2 - 1024 pg/mL    | [4]       |
| Lower Limit of Quantitation (LLOQ) | 2 pg/mL           | [4]       |
| Accuracy at LLOQ                   | Within $\pm 20\%$ |           |
| Precision at LLOQ (%CV)            | $\leq 20\%$       |           |
| Accuracy (Other Levels)            | Within $\pm 15\%$ |           |
| Precision (Other Levels) (%CV)     | $\leq 15\%$       |           |
| Extraction Recovery                | 84.7 - 89.4%      |           |
| Matrix Effect                      | <4.1%             |           |

Table 2: LC-MS/MS Method Performance in Dried Blood Spots (DBS)

| Parameter                          | Value              | Reference |
|------------------------------------|--------------------|-----------|
| Linearity Range                    | 1 - 50 ng/mL       |           |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL            |           |
| Accuracy                           | Within $\pm 8.8\%$ |           |
| Precision (%CV)                    | Within 10.5%       |           |
| Recovery (Budesonide)              | 77.9%              |           |
| Recovery (Budesonide-d8)           | 85.7%              |           |

## Experimental Protocols

### Protocol 1: Analysis of Budesonide in Human Plasma by LC-MS/MS

This protocol is based on a solid-phase extraction (SPE) method for sample cleanup.

### 1. Materials and Reagents:

- Budesonide and Budesonide-d8 reference standards
- Human plasma (K2EDTA)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid
- Solid-phase extraction (SPE) cartridges (e.g., Phenomenex Strata-X RP)

### 2. Preparation of Standards and Internal Standard:

- Prepare stock solutions of budesonide and Budesonide-d8 in methanol at a concentration of 1 mg/mL.
- Prepare a working internal standard solution of Budesonide-d8 by diluting the stock solution in an appropriate solvent (e.g., water or methanol/water). The final concentration will depend on the specific assay sensitivity.
- Prepare calibration standards and quality control (QC) samples by spiking known concentrations of budesonide into blank human plasma.

### 3. Sample Preparation (Solid-Phase Extraction):

- To a 200  $\mu$ L aliquot of plasma sample (standard, QC, or unknown), add an equal volume of water containing the Budesonide-d8 internal standard.
- Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Load the diluted plasma sample onto the conditioned SPE cartridge.

- Wash the cartridge with 1 mL of 5% methanol in water.
- Elute the analytes with 1 mL of 100% methanol.
- Evaporate the eluent to dryness under a stream of nitrogen at approximately 40-50°C.
- Reconstitute the residue in 200  $\mu$ L of the mobile phase (e.g., 40% acetonitrile in water) for LC-MS/MS analysis.

#### 4. Liquid Chromatography Conditions:

| Parameter          | Condition                                                                                                                                                                  |
|--------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| HPLC System        | ExionLC™ AD system or equivalent                                                                                                                                           |
| Column             | Phenomenex Kinetex C18 (or equivalent)                                                                                                                                     |
| Mobile Phase A     | Water with 0.1% Formic Acid                                                                                                                                                |
| Mobile Phase B     | Acetonitrile with 0.1% Formic Acid                                                                                                                                         |
| Gradient           | A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration. |
| Flow Rate          | 0.4 - 0.6 mL/min                                                                                                                                                           |
| Column Temperature | 40 - 45°C                                                                                                                                                                  |
| Injection Volume   | 5 - 25 $\mu$ L                                                                                                                                                             |

#### 5. Mass Spectrometry Conditions:

| Parameter                   | Condition                                                                                   |
|-----------------------------|---------------------------------------------------------------------------------------------|
| Mass Spectrometer           | SCIEX Triple Quad 5500+ or equivalent                                                       |
| Ionization Mode             | Positive Electrospray Ionization (ESI+)                                                     |
| Monitored Transitions (MRM) | Budesonide: 431.2 -> 147.1, 431.3 -> 323.2<br>Budesonide-d8: 439.3 -> 147.1, 439.3 -> 323.2 |
| Capillary Voltage           | 3.5 kV                                                                                      |
| Cone Voltage                | 20 V                                                                                        |
| Collision Energy            | 19 - 35 eV                                                                                  |
| Source Temperature          | 600°C                                                                                       |
| Desolvation Temperature     | 400°C                                                                                       |
| Cone Gas Flow               | 50 L/hr                                                                                     |
| Desolvation Gas Flow        | 800 L/hr                                                                                    |

## Protocol 2: Analysis of Budesonide in Dried Blood Spots (DBS) by LC-MS/MS

This protocol utilizes a liquid-liquid extraction method for sample preparation from DBS cards.

### 1. Materials and Reagents:

- Budesonide and Budesonide-d8 reference standards
- Whole blood
- DBS cards (e.g., Whatman 903)
- Methanol (LC-MS grade)
- Methyl tert-butyl ether (MTBE)
- Ammonium hydroxide

## 2. Preparation of Standards and Internal Standard:

- Prepare stock solutions of budesonide and Budesonide-d8 in methanol at a concentration of 1.0 mg/mL.
- Prepare a working internal standard solution of Budesonide-d8 at a concentration of 2 ng/mL in methanol.
- Prepare calibration standards and QC samples by spiking known concentrations of budesonide into blank whole blood, which is then spotted onto DBS cards.

## 3. Sample Preparation (Liquid-Liquid Extraction):

- Punch a 6 mm disc from the DBS card into a clean microcentrifuge tube.
- Add the working internal standard solution of Budesonide-d8.
- Add a basified methyl tert-butyl ether extraction solution.
- Vortex mix the samples thoroughly.
- Centrifuge to separate the organic and aqueous layers.
- Transfer the organic (upper) layer to a new tube.
- Evaporate the solvent to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

## 4. Liquid Chromatography and Mass Spectrometry Conditions:

- The LC-MS/MS conditions would be similar to those described in Protocol 1, with potential minor modifications to the gradient and injection volume as needed for the specific sensitivity and chromatographic performance required. The SRM transitions for budesonide and Budesonide-d8 remain the same.

# Experimental Workflows

[Click to download full resolution via product page](#)

Caption: Workflow for Budesonide Analysis in Plasma.

[Click to download full resolution via product page](#)

Caption: Workflow for Budesonide Analysis in DBS.

## Budesonide Signaling Pathway

Budesonide exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it modulates the transcription of various genes. It upregulates the expression of anti-inflammatory proteins and suppresses the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.



[Click to download full resolution via product page](#)

Caption: Budesonide Anti-inflammatory Signaling Pathway.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. immune-system-research.com [immune-system-research.com]
- 2. chemignition.com [chemignition.com]
- 3. What is the mechanism of Budesonide? [synapse.patsnap.com]
- 4. An inhaled dose of budesonide induces genes involved in transcription and signaling in the human airways: enhancement of anti- and proinflammatory effector genes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Therapeutic Drug Monitoring of Budesonide using Budesonide-d8]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15138985#budesonide-d8-for-therapeutic-drug-monitoring-of-budesonide>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)